molecular formula C8H4Cl2F2O2 B1413378 2,4-Dichloro-5-(difluoromethoxy)benzaldehyde CAS No. 1803787-09-8

2,4-Dichloro-5-(difluoromethoxy)benzaldehyde

Cat. No.: B1413378
CAS No.: 1803787-09-8
M. Wt: 241.02 g/mol
InChI Key: DMNDQSSDXKQAAE-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethoxy)benzaldehyde is a halogenated benzaldehyde derivative characterized by a benzaldehyde core substituted with two chlorine atoms at positions 2 and 4, and a difluoromethoxy group at position 3. This compound is of significant interest in medicinal chemistry and organic synthesis due to its electron-withdrawing substituents, which enhance its reactivity in nucleophilic aromatic substitution reactions. It has been utilized as a key intermediate in the synthesis of kinase inhibitors, such as BMPR2-selective inhibitors, highlighting its role in drug discovery . Structurally, it belongs to a broader class of halogenated benzaldehydes, which are widely employed in agrochemicals, pharmaceuticals, and materials science .

Properties

IUPAC Name

2,4-dichloro-5-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-5-2-6(10)7(14-8(11)12)1-4(5)3-13/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNDQSSDXKQAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzaldehyde involves several steps. One common method includes the chlorination of 5-(difluoromethoxy)benzaldehyde, followed by purification processes to obtain the desired compound. Industrial production methods often involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,4-Dichloro-5-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Reactivity : It undergoes several chemical reactions such as oxidation to form carboxylic acids and reduction to yield alcohol derivatives.

Biology

  • Enzyme Inhibition Studies : Research indicates that 2,4-Dichloro-5-(difluoromethoxy)benzaldehyde can inhibit specific enzymes by binding to their active sites, affecting biochemical pathways critical for cellular functions.
  • Protein Interaction Studies : It is utilized in studying protein interactions, providing insights into molecular mechanisms in biological systems.

Medicine

  • Pharmaceutical Precursor : The compound has been explored as a precursor in developing various pharmaceutical agents due to its unique structural properties that enhance biological activity.
  • Potential Therapeutic Applications : Investigations into its anti-inflammatory and antimicrobial properties are ongoing, with promising results indicating potential therapeutic uses.

Industry

  • Agrochemicals Production : It is employed in synthesizing herbicides and pesticides, contributing to agricultural productivity.
  • Specialty Chemicals : The compound is also used in producing specialty chemicals for various industrial applications.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of derivatives similar to this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing antibacterial agents.

Case Study 2: Antifungal Properties

Research focused on the antifungal properties of dichlorobenzyl alcohol derivatives highlighted that modifications led to enhanced activity against Candida species. The difluoromethoxy group was noted to contribute positively to antifungal efficacy.

Summary Table of Applications

Application AreaSpecific Uses
ChemistryIntermediate in organic synthesis
BiologyEnzyme inhibition studies; protein interaction studies
MedicinePharmaceutical precursor; potential therapeutic applications
IndustryProduction of agrochemicals; specialty chemicals

Mechanism of Action

The mechanism by which 2,4-Dichloro-5-(difluoromethoxy)benzaldehyde exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing effects : The difluoromethoxy group (-OCHF₂) in the target compound enhances electrophilicity at the aldehyde position compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents, facilitating reactions such as condensations or cyclizations .
  • Steric and electronic differences: The presence of two chlorine atoms (vs.

Physicochemical Properties

A comparison of physicochemical parameters reveals distinct differences:

Property 2,4-Dichloro-5-(difluoromethoxy)benzaldehyde 2,4-Dichloro-5-fluorobenzaldehyde 4-(Difluoromethoxy)-3-methoxybenzaldehyde
Molecular Weight (g/mol) 237.01 207.00 202.16
Boiling Point (°C) Not reported ~215 (estimated) 280–285
Log S (Aqueous Solubility) -2.1 (predicted) -1.8 -1.5
Hydrogen Bond Acceptors 4 3 4

Insights :

  • The difluoromethoxy group contributes to lower aqueous solubility compared to non-halogenated analogues, necessitating polar aprotic solvents (e.g., DMF, acetonitrile) in synthetic workflows .
  • Higher Log S values in fluorinated derivatives (e.g., 2,4-Difluorobenzaldehyde) suggest better bioavailability, whereas chlorine substituents may enhance membrane permeability due to lipophilicity .

Nucleophilic Aromatic Substitution

  • Target compound : Reacts efficiently with amines and thiols under mild conditions (e.g., K₂CO₃, DMF, 60°C) due to activated aryl chloride positions .
  • Comparison with 2,4-Difluorobenzaldehyde : Fluorine’s weaker leaving-group ability necessitates harsher conditions (e.g., Pd catalysis) for analogous substitutions .

Condensation Reactions

  • The aldehyde group participates in Schiff base formation with amines, a reaction also observed in 4-(Difluoromethoxy)-3-methoxybenzaldehyde but with slower kinetics due to steric hindrance from the methoxy group .

Biological Activity

2,4-Dichloro-5-(difluoromethoxy)benzaldehyde is a compound of significant interest in medicinal and organic chemistry due to its unique structural features, including the presence of chlorine and difluoromethoxy groups. These characteristics enhance its reactivity and potential biological activity, making it a candidate for various therapeutic applications.

The molecular formula for this compound is C9H6Cl2F2OC_9H_6Cl_2F_2O. The compound features:

  • Two chlorine atoms,
  • Two fluorine atoms,
  • A methoxy group attached to a benzaldehyde structure.

These substituents contribute to its biological properties by influencing its interaction with biological molecules.

The mechanism of action for this compound primarily involves its ability to interact with specific enzymes and receptors within biological systems. The presence of halogen atoms enhances its reactivity, allowing it to form stable complexes with biomolecules. This interaction may lead to the inhibition of key enzymes or disruption of cellular processes, which can result in various biological effects such as antibacterial, antifungal, or anti-inflammatory activities.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Activity:
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing dichloro and difluoromethoxy groups have demonstrated effective antibacterial and antifungal activities .

2. Anti-inflammatory Properties:
The compound has been evaluated for its anti-inflammatory potential. In vitro assays have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC50 values for these compounds suggest potent activity comparable to established anti-inflammatory drugs .

3. Modulation of Immune Responses:
The fluorinated structure may enhance metabolic stability and bioavailability, making it an attractive candidate for drug development aimed at treating autoimmune diseases. Compounds that modulate retinoid-related orphan receptor gamma (RORγ) are being investigated for their therapeutic potential in conditions like multiple sclerosis and rheumatoid arthritis.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

Case Study 1: Antimicrobial Screening
In a study screening various derivatives for antimicrobial activity, this compound was found to exhibit notable bactericidal effects against strains such as Staphylococcus aureus and Escherichia coli. The compound's structure was linked to its enhanced binding affinity to bacterial cell membranes .

Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of related compounds through carrageenan-induced paw edema models in rats. Results indicated that the compounds significantly reduced edema compared to controls, suggesting a strong anti-inflammatory effect mediated through COX inhibition .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialSignificant bactericidal activity
Anti-inflammatoryInhibition of COX enzymes
Immune modulationPotential modulation of RORγ

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dichloro-5-(difluoromethoxy)benzaldehyde, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or Friedel-Crafts alkylation using fluorinated methoxy precursors. For example, refluxing substituted benzaldehydes with fluorinated reagents in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours can yield the target compound . Optimization includes adjusting solvent polarity (e.g., absolute ethanol vs. 1,4-dioxane) and stoichiometric ratios of reagents. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity. Monitor progress using TLC with UV visualization .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a combination of analytical techniques:
  • HPLC (High-Performance Liquid Chromatography) with UV detection to assess purity (>97% as per HPLC standards ).
  • NMR (¹H/¹³C, ¹⁹F) to confirm substituent positions and fluorinated groups. For example, the difluoromethoxy group shows distinct splitting patterns in ¹⁹F NMR .
  • FT-IR to identify carbonyl (C=O stretch ~1700 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .

Q. What safety protocols are critical when handling fluorinated and chlorinated benzaldehyde derivatives?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact.
  • Store reagents in airtight containers away from moisture (fluorinated compounds may hydrolyze).
  • Neutralize waste with 10% sodium bicarbonate before disposal. Refer to SDS guidelines for specific hazards (e.g., 2,4-dichloro derivatives are toxic if ingested ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction efficiencies for fluorinated benzaldehyde derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or competing side reactions. For instance, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution but promote hydrolysis of difluoromethoxy groups. Systematic studies using DoE (Design of Experiments) can isolate variables (temperature, solvent, catalyst). Compare kinetic data (e.g., via GC-MS monitoring) to identify rate-limiting steps .

Q. What strategies improve regioselectivity in electrophilic substitution reactions on polysubstituted benzaldehyde scaffolds?

  • Methodological Answer :
  • Directing group effects : The difluoromethoxy group (-OCF₂H) acts as a weak electron-withdrawing meta-director. Use Lewis acids (e.g., AlCl₃) to enhance electrophilic attack at the 5-position .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution and reactive sites. Validate with isotopic labeling or X-ray crystallography .

Q. How can computational chemistry aid in predicting the metabolic stability of this compound in drug discovery?

  • Methodological Answer :
  • Use ADMET prediction tools (e.g., SwissADME) to estimate metabolic pathways (e.g., CYP450-mediated oxidation).
  • MD simulations (GROMACS) model interactions with cytochrome enzymes. Key parameters: logP (lipophilicity) and H-bond donors/acceptors .
  • Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Data Contradiction Analysis

Q. Why do reported melting points for fluorinated benzaldehydes vary across studies?

  • Methodological Answer : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Standardize protocols:
  • Purify via recrystallization (ethanol/water).
  • Use DSC (Differential Scanning Calorimetry) to detect polymorph transitions.
  • Cross-reference with high-purity commercial standards (e.g., >97% by HPLC ).

Experimental Design Considerations

Q. What controls are essential in stability studies of halogenated benzaldehydes under varying pH conditions?

  • Methodological Answer :
  • Negative controls : Use non-fluorinated analogs (e.g., 4-methoxybenzaldehyde) to isolate halogen-specific degradation.
  • Accelerated aging : Expose samples to pH 1–13 buffers at 40°C for 48 hours. Monitor degradation via LC-MS and quantify using internal standards (e.g., deuterated analogs ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-5-(difluoromethoxy)benzaldehyde
Reactant of Route 2
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2,4-Dichloro-5-(difluoromethoxy)benzaldehyde

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